molecular formula C9H7Br2N B2843785 3,5-Bis(bromomethyl)benzonitrile CAS No. 74163-48-7

3,5-Bis(bromomethyl)benzonitrile

Cat. No.: B2843785
CAS No.: 74163-48-7
M. Wt: 288.97
InChI Key: RPUUHCFKDYQOME-UHFFFAOYSA-N
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Description

3,5-Bis(bromomethyl)benzonitrile: is an organic compound with the molecular formula C9H7Br2N . It is a derivative of benzonitrile, where two bromomethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .

Scientific Research Applications

3,5-Bis(bromomethyl)benzonitrile is utilized in several scientific research fields:

Safety and Hazards

3,5-Bis(bromomethyl)benzonitrile is classified as corrosive . It poses a danger and can cause harm if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Bis(bromomethyl)benzonitrile can be synthesized through the bromination of 3,5-dimethylbenzonitrile. The process involves the use of N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator. The reaction is typically carried out in a solvent like 1,2-dichloroethane at elevated temperatures (around 80°C) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound likely follows similar procedures to laboratory methods, with optimizations for scale, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(bromomethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Coupling Products: Boronates and other coupled products are typically formed in coupling reactions.

Mechanism of Action

The mechanism of action for 3,5-Bis(bromomethyl)benzonitrile primarily involves its reactivity due to the presence of bromomethyl groups. These groups are highly reactive towards nucleophiles, making the compound a valuable intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

    3-(Bromomethyl)benzonitrile: Similar structure but with only one bromomethyl group.

    4-(Bromomethyl)benzonitrile: Bromomethyl group attached at the 4 position instead of 3 and 5.

    2-(Bromomethyl)benzonitrile: Bromomethyl group attached at the 2 position.

Uniqueness: 3,5-Bis(bromomethyl)benzonitrile is unique due to the presence of two bromomethyl groups at specific positions on the benzene ring, which enhances its reactivity and versatility in chemical synthesis compared to its mono-substituted counterparts .

Properties

IUPAC Name

3,5-bis(bromomethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2N/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUUHCFKDYQOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)C#N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74163-48-7
Record name 3,5-bis(bromomethyl)benzonitrile
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